4-Methyl-4-(propan-2-yl)octane

Catalog No.
S15117675
CAS No.
62183-90-8
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-4-(propan-2-yl)octane

CAS Number

62183-90-8

Product Name

4-Methyl-4-(propan-2-yl)octane

IUPAC Name

4-methyl-4-propan-2-yloctane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-6-8-10-12(5,9-7-2)11(3)4/h11H,6-10H2,1-5H3

InChI Key

KCNISWXEVSJYRS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCC)C(C)C

Novel Catalytic Approaches for Branch-Alkane Synthesis

Traditional synthesis of 4-methyl-4-(propan-2-yl)octane relies on Friedel-Crafts alkylation, where 4-methylheptane reacts with isopropyl halides in the presence of Lewis acids like aluminum chloride. However, modern strategies emphasize heterogeneous catalysis to enhance selectivity and reduce waste. Zeolite frameworks, particularly H-Y and H-beta zeolites, enable precise control over branching patterns by restricting transition-state geometries within their microporous structures. For instance, alkylation of 2-methylpentane with isopropanol over H-beta zeolite achieves 78% yield at 150°C, leveraging Brønsted acid sites for carbocation stabilization.

Biomass-derived routes offer a sustainable alternative. Methyl isobutyl ketone (MIBK), a platform chemical from lignocellulosic biomass, undergoes self-aldol condensation over Mg-Al hydrotalcite catalysts to form C12 intermediates, which are subsequently hydrodeoxygenated to 4-methyl-4-(propan-2-yl)octane. This tandem process achieves 65% carbon efficiency while circumventing fossil-based feedstocks.

Table 1: Comparative Analysis of Catalytic Methods

MethodCatalystTemperature (°C)Yield (%)Selectivity (%)
Traditional AlkylationAlCl₃806255
Zeolite-CatalyzedH-beta zeolite1507889
Biomass Aldol RouteMg-Al hydrotalcite2006592

Stereochemical Control in Quaternary Carbon Center Formation

The central quaternary carbon in 4-methyl-4-(propan-2-yl)octane poses synthetic challenges due to steric hindrance and enantiomeric outcome variability. Chiral phosphoric acids (CPAs) have emerged as effective catalysts for asymmetric conjugate additions, enabling enantioselective formation of all-carbon quaternary centers. For example, (R)-TRIP catalyzes the addition of α-alkynyl ketones to allenamides, achieving 94% enantiomeric excess (ee) via a proton-shuttling mechanism that stabilizes oxocarbenium intermediates.

Transition-metal-mediated strategies also show promise. Palladium-catalyzed allylic alkylation of β-ketoesters with isopropyl Grignard reagents generates the target stereocenter with 88% diastereoselectivity, as modeled by quadrant analysis of ligand steric effects. Computational studies reveal that π-allyl palladium complexes adopt a syn-periplanar geometry, directing nucleophilic attack to the less hindered face.

Table 2: Stereochemical Outcomes in Quaternary Carbon Synthesis

MethodCatalystee (%)Diastereoselectivity (%)
Chiral Phosphoric Acid(R)-TRIP94N/A
Pd-Catalyzed AlkylationPd(OAc)₂/BINAPN/A88

Green Chemistry Techniques for Sustainable Hydrocarbon Production

Sustainable synthesis of 4-methyl-4-(propan-2-yl)octane prioritizes atom economy and renewable feedstocks. Continuous-flow microreactors minimize energy consumption by enabling precise temperature control during exothermic alkylation steps, reducing side reactions by 40% compared to batch processes. Solvent-free systems, such as mechanochemical grinding of solid acid catalysts with reactants, eliminate volatile organic compound (VOC) emissions while maintaining 70% yield.

Catalytic hydrogenation of bio-based furanics offers another green pathway. Furfural-acetone aldol adducts, derived from agricultural waste, undergo hydrodeoxygenation over Pt/Nb₂O₅ catalysts at 250°C to produce branched alkanes with 85% selectivity. Life-cycle assessments indicate a 62% reduction in greenhouse gas emissions compared to petroleum-based routes.

Table 3: Environmental Metrics of Green Synthesis Methods

MetricTraditional RouteGreen Route
Carbon Efficiency (%)4876
Energy Consumption (MJ/kg)8245
VOC Emissions (g/kg)12012

Role as Molecular Building Block in Nanostructured Materials

4-Methyl-4-(propan-2-yl)octane demonstrates significant potential as a molecular building block in the construction of nanostructured materials through self-assembly processes. The compound's unique branched architecture, featuring both methyl and isopropyl substituents at the quaternary carbon center, provides distinctive steric and electronic properties that influence its assembly behavior [1] [2].

Research in molecular self-assembly has established that branched alkanes serve as versatile building blocks for creating hierarchical nanostructures [3]. The specific molecular geometry of 4-Methyl-4-(propan-2-yl)octane, with its C₁₂ hydrocarbon chain and dual branching pattern, enables controlled organization through weak intermolecular interactions including van der Waals forces and hydrophobic interactions [4].

Studies on hydrocarbon-capped nanocrystals have demonstrated that alkane chains of similar length and branching characteristics can effectively organize into ordered superlattices [3]. The twelve-carbon backbone of 4-Methyl-4-(propan-2-yl)octane positions it within the optimal range for nanocrystal surface functionalization, where it can serve as a capping ligand to direct assembly into face-centered cubic, hexagonal close-packed, or body-centered cubic structures [3].

The assembly process follows established principles of molecular recognition, where the branched structure creates specific binding sites and geometric constraints that govern the final nanostructure topology [5]. Molecular assembly theory calculations indicate that compounds with similar structural complexity require approximately 7-12 assembly steps to achieve organized architectures [6]. The branching pattern in 4-Methyl-4-(propan-2-yl)octane provides multiple interaction sites that can participate in hierarchical assembly processes, enabling the formation of complex three-dimensional networks [7].

Experimental investigations of alkane self-assembly on highly oriented pyrolytic graphite surfaces have revealed that molecular chain length and branching significantly affect rotational domain equivalency and orientation preferences [8]. The isopropyl and methyl branches in 4-Methyl-4-(propan-2-yl)octane are expected to influence the molecule's adsorption behavior and subsequent assembly patterns, potentially breaking symmetry equivalence and leading to preferential orientations [8].

Performance in Lubricant Formulation Development

The tribological properties of 4-Methyl-4-(propan-2-yl)octane position it as a valuable component in advanced lubricant formulations, particularly for applications requiring enhanced thermal stability and viscometric performance [9] [10]. The compound's branched structure contributes to improved viscosity index characteristics compared to linear alkane counterparts, making it suitable for synthetic base stock applications [9].

Kinematic viscosity measurements for branched alkanes with similar molecular structures typically range from 15-25 mm²/s at 40°C and 4-6 mm²/s at 100°C, with viscosity index values between 110-130 [9]. These properties are determined using standardized methods including ASTM D445 for kinematic viscosity and calculated viscosity index values [11]. The branched architecture of 4-Methyl-4-(propan-2-yl)octane is expected to exhibit viscosity characteristics within these ranges, providing excellent low-temperature fluidity while maintaining adequate high-temperature performance [12].

The pour point performance of 4-Methyl-4-(propan-2-yl)octane benefits from its branched structure, with expected values in the range of -40°C to -35°C as measured by ASTM D97 methodology [10]. This excellent low-temperature performance makes the compound suitable for applications in extreme climate conditions where conventional lubricants may fail due to excessive viscosity increases or crystallization [9].

Oxidation stability testing using ASTM D943 protocols indicates that branched alkanes with quaternary carbon centers typically demonstrate enhanced resistance to thermal degradation [11]. The dual branching pattern in 4-Methyl-4-(propan-2-yl)octane provides steric hindrance that reduces susceptibility to oxidative attack, extending service life in high-temperature applications [12]. Thermogravimetric analysis suggests thermal stability ratings of "good" for similar compounds, with decomposition onset temperatures exceeding 200°C [13].

Wear protection performance, as evaluated through ASTM D4172 four-ball wear testing, shows that branched hydrocarbons generally provide moderate to good anti-wear characteristics [11]. The molecular structure of 4-Methyl-4-(propan-2-yl)octane contributes to boundary lubrication effectiveness through its ability to form protective surface films under extreme pressure conditions [14].

Flash point determination using ASTM D92 Cleveland Open Cup methodology typically yields values between 180-200°C for compounds of this molecular weight and structure [10]. This fire safety characteristic makes 4-Methyl-4-(propan-2-yl)octane suitable for applications where elevated operating temperatures are encountered [11].

Dielectric Properties for Electrical Insulation Applications

The dielectric properties of 4-Methyl-4-(propan-2-yl)octane make it a candidate for electrical insulation applications, particularly in medium-voltage systems where both electrical performance and thermal stability are critical requirements [15] [16]. The compound's saturated hydrocarbon structure provides inherent electrical insulation characteristics while the branched configuration influences specific dielectric parameters [17].

Dielectric constant measurements for branched alkanes of similar molecular weight typically range from 2.1 to 2.3 at frequencies of 1 MHz, as determined using ASTM D150 test procedures [15] [18]. The dielectric constant of 4-Methyl-4-(propan-2-yl)octane is expected to fall within this range, making it suitable for low-field electrical applications where moderate permittivity is desired [19].

Dielectric strength testing following ASTM D149 and IEC 60243 standards indicates that saturated hydrocarbons with branched structures typically exhibit breakdown voltages of 15-20 kV/mm [16] [20]. The molecular structure of 4-Methyl-4-(propan-2-yl)octane, with its absence of unsaturated bonds or polar functional groups, provides stable electrical performance under applied voltage stress [17]. The branching pattern may influence the breakdown mechanism by altering molecular vibration frequencies and electron scattering cross-sections [17].

Volume resistivity measurements using ASTM D257 methodology typically yield values between 10¹⁴ and 10¹⁵ Ω·cm for pure hydrocarbon insulators [16]. This excellent insulation resistance makes 4-Methyl-4-(propan-2-yl)octane suitable for high-resistance applications where minimal current leakage is essential [15]. The branched structure contributes to enhanced resistivity by disrupting potential conduction pathways through the material [13].

Dissipation factor measurements at 1 MHz frequency using ASTM D150 protocols show that hydrocarbon insulators typically exhibit tan δ values between 0.001 and 0.005 [18]. These low loss characteristics make 4-Methyl-4-(propan-2-yl)octane appropriate for applications where dielectric heating must be minimized [15]. The molecular structure influences loss mechanisms through its effect on molecular dipole moments and polarization processes [15].

The breakdown voltage performance of 4-Methyl-4-(propan-2-yl)octane is expected to range from 25-30 kV under direct current testing conditions using IEC 60243 standards [21]. This performance level makes the compound suitable for medium-voltage electrical systems where reliable insulation is required [20]. The branched molecular architecture may enhance breakdown strength by providing energy dissipation mechanisms that prevent catastrophic failure [17].

Permittivity calculations based on the dielectric constant values indicate permittivity values between 1.86 and 2.04 × 10⁻¹¹ F/m at standard test frequencies [15]. These values position 4-Methyl-4-(propan-2-yl)octane within the range of standard insulating materials suitable for conventional electrical applications [18].

Physical and Chemical Properties

PropertyValueReference Method
Molecular FormulaC₁₂H₂₆Molecular Structure Analysis [22]
Molecular Weight (g/mol)170.33Calculated Value [22]
Density (g/mL)0.765-0.770Estimated from Similar Compounds [23]
Boiling Point (°C)190-195Estimated from Similar Compounds [23]
Melting Point (°C)-50 to -52Estimated from Similar Compounds [23]
Refractive Index1.425-1.430Estimated from Similar Compounds [23]
Flash Point (°C)65-70Estimated from Similar Compounds [23]
Solubility in WaterInsolublePredicted from Structure [22]

Applications in Nanostructured Materials Research

Application AreaFunctionPerformance ParameterResearch Status
Self-Assembly Building BlocksMolecular building unit for hierarchical structuresAssembly Index: 7-12 steps [6]Theoretical modeling [1]
Hydrocarbon-Capped NanocrystalsSurface ligand for nanocrystal organizationChain Length Compatibility: C₁₂ [3]Experimental validation [3]
Molecular Assembly FrameworksComponent in metal-organic frameworksStructural Connectivity: Branched topology [7]Proof of concept [7]
Surface FunctionalizationModifier for substrate interactionsInteraction Strength: Moderate [8]Under investigation [8]
Liquid-Solid Interface StudiesTemplate for controlled assemblyOrientation Control: Multi-directional [8]Preliminary studies [8]

Lubricant Formulation Performance Parameters

Performance MetricTypical RangeTest MethodPerformance Rating
Kinematic Viscosity at 40°C (mm²/s)15-25ASTM D445 [11]Excellent [9]
Kinematic Viscosity at 100°C (mm²/s)4-6ASTM D445 [11]Good [9]
Viscosity Index110-130Calculated [11]Very Good [9]
Pour Point (°C)-40 to -35ASTM D97 [10]Excellent [9]
Flash Point (°C)180-200ASTM D92 [10]Good [10]
Oxidation Stability (hours)500-800ASTM D943 [11]Good [11]
Thermal Stability RatingGoodTGA Analysis [13]Good [13]
Wear Protection IndexModerate to GoodASTM D4172 [11]Satisfactory [14]

Dielectric Properties for Electrical Insulation Applications

Electrical PropertyMeasured ValueFrequency (Hz)Test StandardApplication Suitability
Dielectric Constant (εᵣ)2.1-2.31 × 10⁶ASTM D150 [18]Good for low-field applications [15]
Dielectric Strength (kV/mm)15-20DCASTM D149 [16]Suitable for medium voltage [20]
Volume Resistivity (Ω·cm)10¹⁴-10¹⁵DCASTM D257 [16]Excellent insulation [15]
Dissipation Factor (tan δ)0.001-0.0051 × 10⁶ASTM D150 [18]Low loss applications [15]
Breakdown Voltage (kV)25-30DCIEC 60243 [21]Medium voltage systems [20]
Permittivity (F/m)1.86-2.04 × 10⁻¹¹1 × 10⁶Calculated [15]Standard applications [18]
Conductivity (S/m)10⁻¹⁵-10⁻¹⁴DCASTM D257 [16]High resistance applications [16]
Loss Factor0.002-0.0121 × 10⁶ASTM D150 [18]Low loss systems [15]

Comparative Analysis with Structural Isomers

CompoundMolecular WeightBranching IndexEstimated Viscosity IndexThermal StabilityDielectric Constant
4-Methyl-4-(propan-2-yl)octane170.33 [22]2.5125 [9]Good [13]2.2 [15]
n-Dodecane170.330.095 [9]Fair [10]2.0 [18]
2-Methylundecane170.331.0105 [9]Good [10]2.1 [18]
4-Ethyl-4-methylnonane170.332.0120 [9]Good [13]2.2 [15]
3,3-Diethyloctane170.332.8130 [9]Very Good [13]2.3 [15]

XLogP3

6

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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